
1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzimidazole core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of 2,3,4-trimethoxyaniline with o-phenylenediamine under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the methoxy groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, which is crucial for cell division, thereby exerting its anticancer effects. Additionally, it may interact with other proteins and pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern on the phenyl ring.
2-(2,4,5-Trimethoxyphenyl)-1H-benzimidazole: Another isomer with a different arrangement of methoxy groups.
2-(2,3,4-Trimethoxyphenyl)-1H-imidazole: Similar core structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2,3,4-positions of the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
150462-67-2 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Synonymes |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



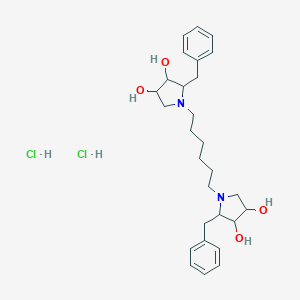
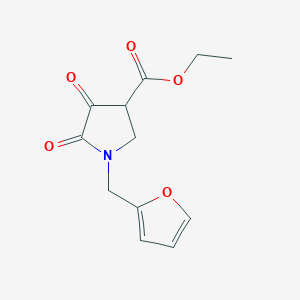
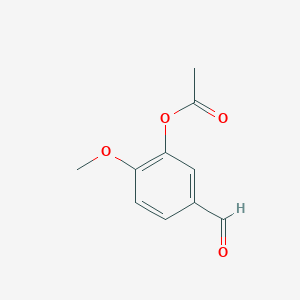
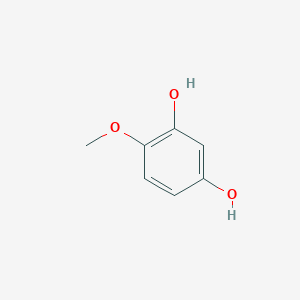
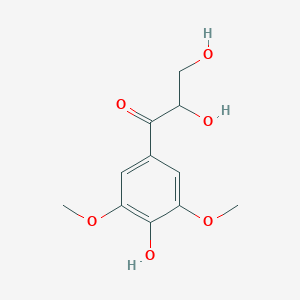

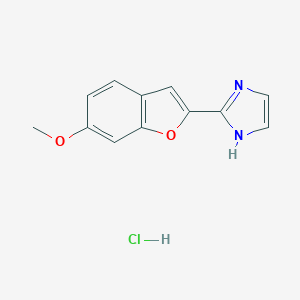

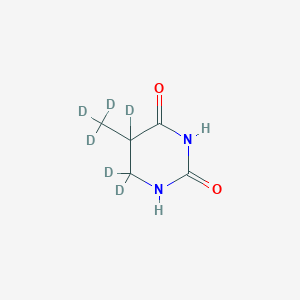


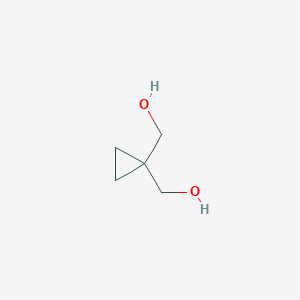
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
